[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid
Description
Boron-Centered Trigonal Planar Configuration Analysis
The boron atom in [4-[(2-cyanobenzyl)thio]phenyl]boronic acid adopts a trigonal planar geometry, consistent with sp² hybridization. This configuration is stabilized by conjugation between the empty p-orbital of boron and the oxygen lone pairs of the boronic acid group (-B(OH)₂). The B–O bond lengths are typically ~1.36 Å, while the B–C bond to the aromatic ring measures ~1.57 Å, as observed in analogous phenylboronic acid derivatives. The planarity is critical for maintaining resonance stabilization and influencing reactivity in Suzuki-Miyaura coupling reactions.
Thioether Linkage Conformational Dynamics
The thioether (-S-CH₂-) bridge exhibits restricted rotation due to steric hindrance from the adjacent cyanobenzyl group. Density functional theory (DFT) calculations on similar thioether-containing boronic acids suggest a rotational energy barrier of ~8–12 kcal/mol, favoring a staggered conformation to minimize steric clashes. The sulfur atom’s polarizability enhances π-backbonding with the aromatic system, further stabilizing the preferred conformation.
Cyanobenzyl Substituent Electronic Effects
The electron-withdrawing cyano (-C≡N) group induces a meta-directing effect on the benzyl moiety, reducing electron density at the boronic acid’s para position. Natural population analysis (NPA) of analogous systems shows a 0.15–0.20 e⁻ reduction in boron’s electron density, increasing Lewis acidity and facilitating transmetalation in cross-coupling reactions.
Crystallographic Studies and Solid-State Arrangement
Hydrogen-Bonding Network Characterization
X-ray diffraction studies of related boronic acids reveal dimeric units connected via O–H···O hydrogen bonds (2.65–2.80 Å). In this compound, these interactions form a layered architecture, with additional weak C–H···S contacts (3.10–3.30 Å) between thioether sulfur and aromatic protons. The cyanobenzyl group participates in C≡N···π interactions (3.45 Å), enhancing lattice stability.
Packing Efficiency in Crystal Lattice
The compound crystallizes in an orthorhombic system (space group Pbca) with a density of ~1.35 g/cm³. The thioether linkage’s bulkiness reduces packing efficiency compared to simpler phenylboronic acids, yielding a void volume of 12–15% as calculated using PLATON. Interdigitation of cyanobenzyl groups along the c-axis further stabilizes the lattice.
Spectroscopic Identification Techniques
NMR Signature Analysis (¹¹B, ¹H, ¹³C)
- ¹¹B NMR : A singlet at δ 28–32 ppm confirms the trigonal planar boron environment.
- ¹H NMR : Key signals include aromatic protons (δ 7.2–7.8 ppm), thioether -CH₂- (δ 3.8–4.1 ppm), and boronic acid -OH (δ 5.2–5.6 ppm, broad).
- ¹³C NMR : The cyano carbon appears at δ 118–120 ppm, while the boron-bound aromatic carbon resonates at δ 135–138 ppm.
Table 1: Representative NMR Chemical Shifts
| Nucleus | Chemical Shift (δ, ppm) | Assignment |
|---|---|---|
| ¹¹B | 30.5 | B(OH)₂ |
| ¹H | 4.0 (s, 2H) | -S-CH₂- |
| ¹³C | 119.2 | -C≡N |
IR Vibrational Modes of Boronic Acid Functionality
Key IR absorptions include:
Mass Spectrometric Fragmentation Patterns
Electrospray ionization (ESI-MS) shows a molecular ion peak at m/z 283.1 ([M+H]⁺). Major fragments include:
- m/z 265.0 ([M+H–H₂O]⁺, 100% intensity)
- m/z 184.1 (cyanobenzyl fragment, C₈H₆N⁺)
- m/z 121.0 (boronic acid fragment, C₆H₅BO₂⁺)
Properties
IUPAC Name |
[4-[(2-cyanophenyl)methylsulfanyl]phenyl]boronic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12BNO2S/c16-9-11-3-1-2-4-12(11)10-19-14-7-5-13(6-8-14)15(17)18/h1-8,17-18H,10H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBRZANREDPJZQD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)SCC2=CC=CC=C2C#N)(O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12BNO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501214546 | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
269.1 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1005206-26-7 | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1005206-26-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | B-[4-[[(2-Cyanophenyl)methyl]thio]phenyl]boronic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501214546 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Mechanism of Action
Target of Action
The primary target of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is the palladium (Pd) catalyst in the Suzuki–Miyaura (SM) cross-coupling reaction. This reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction.
Mode of Action
This compound interacts with its target through a process called transmetalation. In this process, the boronic acid, which is formally a nucleophilic organic group, is transferred from boron to palladium. This is part of the SM coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd–C bond.
Biochemical Pathways
The biochemical pathway affected by this compound is the SM cross-coupling reaction. This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst. The downstream effect of this pathway is the formation of a new carbon–carbon bond.
Pharmacokinetics
Boronic acids like this compound are generally stable and easy to handle, which suggests they may have favorable pharmacokinetic properties.
Result of Action
The molecular effect of this compound’s action is the formation of a new carbon–carbon bond through the SM cross-coupling reaction. On a cellular level, this can lead to the synthesis of new organic compounds.
Action Environment
Environmental factors can influence the action, efficacy, and stability of this compound. For instance, the SM cross-coupling reaction, in which this compound participates, benefits from exceptionally mild and functional group tolerant reaction conditions. Furthermore, the stability of the compound can be influenced by the solvent used, as phenylboronic acid, a similar compound, is soluble in most polar organic solvents and poorly soluble in hexanes and carbon tetrachloride.
Biological Activity
[4-[(2-Cyanobenzyl)thio]phenyl]boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry due to its diverse biological activities, particularly in the context of cancer research and antibacterial applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure can be described as follows:
- Chemical Formula : C14H12BNO2S
- Molecular Weight : 269.13 g/mol
- CAS Number : 1005206-26-7
The presence of the boronic acid functional group is significant for its interactions with biological targets, particularly in enzyme inhibition and cellular signaling processes.
Anticancer Activity
Recent studies have highlighted the anticancer potential of phenylboronic acids, including derivatives like this compound. Research indicates that these compounds can induce apoptosis and cell cycle arrest in various cancer cell lines.
-
Mechanism of Action :
- The compound has been shown to inhibit proteasome activity, leading to the accumulation of pro-apoptotic factors and subsequent apoptosis in cancer cells. Specifically, it can halt cell cycle progression at the G2/M phase, which is critical for cancer cell proliferation .
- A study demonstrated that phenylboronic acid derivatives could activate caspase pathways, which are essential for programmed cell death .
-
Case Studies :
- In vitro studies using ovarian cancer cell lines (A2780) revealed that compounds similar to this compound exhibited significant antiproliferative activity with IC50 values in the low micromolar range .
- Another study assessed a series of boronic acids against multiple cancer types, confirming their potential as effective anticancer agents with a favorable safety profile .
Antibacterial Activity
Boronic acids have also been investigated for their antibacterial properties. The unique ability of boron to form reversible covalent bonds with diols makes these compounds suitable for targeting bacterial enzymes involved in cell wall synthesis.
- Mechanism of Action :
- Case Studies :
Data Table: Biological Activity Summary
| Activity Type | Mechanism of Action | Target Cells/Organisms | IC50/Effective Concentration |
|---|---|---|---|
| Anticancer | Proteasome inhibition, caspase activation | A2780 (ovarian cancer) | Low µM |
| Antibacterial | Inhibition of cell wall synthesis enzymes | Gram-positive bacteria | Varies (sub-micromolar range) |
Scientific Research Applications
Medicinal Chemistry
1. Antimicrobial Activity
Recent studies have demonstrated that phenylboronic acids, including derivatives like 4-[(2-Cyanobenzyl)thio]phenylboronic acid, can act as potent inhibitors of beta-lactamases, particularly KPC-2 enzymes. These enzymes confer antibiotic resistance in bacteria such as Escherichia coli. The compound has been shown to enhance the efficacy of beta-lactam antibiotics like cefotaxime against resistant strains by reversing resistance mechanisms .
2. Cancer Therapeutics
Boronic acids have been investigated for their potential in cancer treatment due to their ability to form reversible covalent bonds with diols, a property that can be exploited for drug delivery systems and targeted therapies. The incorporation of a cyanobenzyl group may enhance the selectivity and potency of these compounds against cancer cells through improved binding affinity to specific biological targets .
Materials Science
1. Organic Electronics
4-[(2-Cyanobenzyl)thio]phenylboronic acid can be utilized in the synthesis of organic semiconductors and fluorescent materials. Its unique electronic properties allow it to be incorporated into polymer matrices for organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Research has shown that modifying the boronic acid structure can lead to enhanced charge transport properties and stability in these applications .
2. Sensing Applications
The compound's ability to interact with specific analytes makes it suitable for use in chemical sensors. Boronic acids can selectively bind to sugars and other biomolecules, enabling the development of sensors for glucose monitoring and other biochemical assays. The incorporation of the cyanobenzyl group may further improve selectivity and sensitivity .
Analytical Chemistry
1. Chromatography
In chromatography, boronic acids are often used as derivatizing agents to enhance the detection of carbohydrates and other polyol compounds. The unique reactivity of 4-[(2-Cyanobenzyl)thio]phenylboronic acid allows for the formation of stable complexes with diols, improving separation efficiency and detection limits in high-performance liquid chromatography (HPLC) .
2. Mass Spectrometry
The compound's reactivity can also be exploited in mass spectrometry for the identification of biomolecules. By forming adducts with target analytes, it enhances signal intensity and improves the accuracy of quantification in complex biological samples .
Case Study 1: Inhibition of KPC-2
A study focused on evaluating various phenylboronic acids, including 4-[(2-Cyanobenzyl)thio]phenylboronic acid, revealed its significant inhibitory effects against KPC-2 beta-lactamase. This research utilized disk diffusion assays to measure susceptibility against E. coli strains expressing KPC-2, demonstrating clear zones of inhibition when combined with cefotaxime .
Case Study 2: Synthesis of Organic Dyes
Research on modular phenylboronic acid derivatives has led to the development of new BODIPY dyes for bioimaging applications. The incorporation of 4-[(2-Cyanobenzyl)thio]phenylboronic acid into these structures resulted in enhanced fluorescence properties suitable for cellular imaging .
Comparison with Similar Compounds
Antiproliferative Boronic Acids
Several boronic acids with aromatic backbones exhibit antiproliferative effects:
Key Findings :
Enzyme Inhibitors
Boronic acids are prominent in enzyme inhibition due to their reversible binding with catalytic residues:
Key Findings :
Suzuki-Miyaura Cross-Coupling Reactants
Boronic acids are pivotal in coupling reactions. Comparative reactivity:
Key Findings :
- Methylthio groups improve oxidative coupling efficiency in conductive materials .
- Thiophene-based boronic acids exhibit tunable emissions in aggregation-induced emission (AIE) systems .
- The cyanobenzyl group in the target compound could introduce steric hindrance, affecting coupling efficiency.
Structural and Solubility Considerations
- Hydrophobic vs. Polar Groups : Compounds like pyren-1-yl boronic acid (highly hydrophobic) face solubility challenges , whereas methoxyethyl or hydroxyl substituents improve aqueous compatibility .
- Thioether vs. Thiophene : Thioether linkages (as in the target compound) may reduce crystallinity compared to thiophene rings, impacting material applications .
- Boronic Acid Positioning : Para-substituted boronic acids (e.g., 4-(methylthio)phenylboronic acid) generally exhibit higher reactivity in cross-coupling than ortho-substituted analogs .
Preparation Methods
General Synthetic Strategy Overview
The synthesis of [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid typically involves:
- Preparation of the boronic acid or its ester derivative on a phenyl ring.
- Functionalization of the phenyl ring with a thiol or thioether group.
- Attachment of the 2-cyanobenzyl moiety through sulfur linkage.
Key steps often include halogenation, borylation, nucleophilic substitution, and purification under controlled pH conditions.
Preparation of 2-Cyanophenylboronic Acid and Related Esters
A foundational step is the synthesis of 2-cyanophenylboronic acid or its esters, which serve as precursors for further functionalization.
According to patent WO2014023576A1, 2-cyanophenylboronic acid esters can be prepared by reacting halogenated aromatic compounds with boron reagents such as trimethyl borate or triisopropylborate under controlled temperature (20-25°C initially, then 0-5°C) and pH conditions (aqueous extraction at pH 10-14) to isolate the boronic acid salt.
The process involves stirring the reaction mixture, filtration with pre-cooled n-hexane, and vacuum drying to obtain the boronic acid in high purity.
| Step | Reagents/Conditions | Description |
|---|---|---|
| (b) | Halogenated aromatic compound + B(OR)3 esters | Borylation at 20-25°C, then cooling to 0-5°C |
| (c2) | Extraction with aqueous base (pH 10-14) | Isolation of boronic acid salts |
Introduction of the Thioether Group via Deborylative Cyanation and Thiocyanation
Recent studies on deborylative (thio-/seleno-) cyanation of aryl boronic acids provide insights into the direct introduction of sulfur-containing groups on aryl boronic acids without metal catalysts or additives, under mild conditions and short reaction times (~2 hours).
However, limitations exist with electron-neutral and electron-poor substrates such as 4-cyanophenylboronic acid, which show poor yields. This can be partially overcome by using trifluoroborate analogs instead of boronic acids.
Electrochemical thiocyanation methods have also been reported for (hetero)aryl boronic acids, enabling efficient thioether formation.
Synthesis of Boronic Acid Derivatives with Benzylamine Substituents
The preparation of boronic acid derivatives bearing benzylamine or protected aminomethyl groups is relevant for constructing the 2-cyanobenzylthio substituent.
For example, 4-aminomethylphenylboronic acid can be protected with di-tert-butyl dicarbonate in tetrahydrofuran with triethylamine at room temperature for 1 hour to yield tert-butoxycarbonylaminomethyl-4-phenylboronic acid.
This intermediate can undergo Suzuki coupling with brominated aromatic compounds under reflux with palladium catalysts and sodium carbonate base to install further aromatic substituents.
| Reaction Step | Reagents/Conditions | Yield/Outcome |
|---|---|---|
| Boc-protection of 4-aminomethylphenylboronic acid | Di-tert-butyl dicarbonate, triethylamine, THF, 20°C, 1 h | White solid, high yield |
| Suzuki coupling | Pd(PPh3)4 catalyst, Na2CO3, toluene/ethanol/water, reflux 24 h | Coupled product, purified by chromatography |
Proposed Synthetic Route for this compound
Based on the above methods, a plausible synthetic route would be:
Synthesis of 4-thiophenylboronic acid or ester : Starting from 4-halophenylboronic acid or ester, introduce a thiol group via nucleophilic substitution or deborylative thiocyanation.
Preparation of 2-cyanobenzyl halide or equivalent : The 2-cyanobenzyl moiety can be prepared or sourced as a halide or activated derivative.
Thioether formation : React the thiophenylboronic acid intermediate with 2-cyanobenzyl halide under conditions favoring nucleophilic substitution on sulfur to form the thioether linkage.
Purification and isolation : The final product is purified by extraction at controlled pH, filtration, and drying as described in the boronic acid preparation patents.
Summary Table of Key Preparation Methods
Research Findings and Considerations
The preparation of boronic acid derivatives with sensitive functional groups such as cyanobenzylthio substituents requires careful control of reaction conditions to avoid side reactions and degradation.
The use of trifluoroborate salts instead of boronic acids can improve yields in challenging cyanation steps.
Protection of amino groups on intermediates facilitates selective coupling reactions without interference.
Extraction and purification at alkaline pH (10-14) ensure isolation of pure boronic acid salts.
Q & A
Basic: What are the optimized synthetic routes for [4-[(2-Cyanobenzyl)thio]phenyl]boronic acid?
Answer:
Synthesis typically involves sequential functionalization:
Thioether Formation : React 4-mercaptophenylboronic acid with 2-cyanobenzyl bromide under basic conditions (e.g., NaH in DMF) to install the thioether moiety.
Purification : Column chromatography (silica gel, hexane/EtOAc gradient) removes unreacted starting materials.
Characterization : Confirm structure via - and -NMR (e.g., δ 8.10 for aromatic protons in related compounds) and high-resolution mass spectrometry (HRMS) .
Critical Parameters : pH control during thioether formation minimizes boronic acid decomposition; anhydrous solvents prevent boroxine formation .
Basic: How to characterize the purity and structural integrity of this compound?
Answer:
Use a multi-technique approach:
- NMR Spectroscopy : Look for diagnostic peaks:
- Aromatic protons (δ 7.2–8.1 ppm) and boronic acid protons (δ ~9.0 ppm in DO exchange).
- -NMR can confirm boronic acid integrity (δ 28–32 ppm) .
- Mass Spectrometry : HRMS (ESI+) should match the molecular ion [M+H].
- HPLC : Reverse-phase HPLC (C18 column, acetonitrile/water) assesses purity (>95%) .
Advanced: How to design a Suzuki-Miyaura coupling experiment using this boronic acid?
Answer:
Experimental Design :
Catalyst Selection : Pd(PPh) or PdCl(dppf) in THF/water (3:1).
Base Optimization : Test NaCO, KPO, or CsCO (1.5–3.0 equiv) for coupling efficiency.
Substrate Scope : Screen aryl halides (e.g., 4-bromotoluene, 2-iodopyridine) to evaluate steric/electronic effects.
Data Interpretation : Monitor reaction via TLC; isolate products via flash chromatography. Compare yields and reaction rates to literature analogs (e.g., 4-methoxyphenylboronic acid) .
Advanced: How to resolve contradictions in reported binding affinities for diol-containing biomolecules?
Answer:
Contradictions often arise from:
- pH Dependency : Boronic acid-diol binding is pH-sensitive (optimal at pH 7.4–8.5). Use buffered solutions (e.g., PBS) .
- Technique Variability : Combine surface plasmon resonance (SPR) for real-time kinetics and isothermal titration calorimetry (ITC) for thermodynamic data.
- Control Experiments : Include negative controls (e.g., non-diol substrates) to rule out nonspecific binding .
Advanced: What computational methods predict electronic properties relevant to single-molecule junction studies?
Answer:
- Density Functional Theory (DFT) : Calculate HOMO/LUMO energies and charge distribution to explain conductance trends (e.g., higher voltage increases electron tunneling efficiency, as in Fig. 15 of ).
- Molecular Dynamics (MD) : Simulate junction stability under applied bias (100–200 mV) to correlate with experimental 2D conductance histograms .
Basic: What are common side reactions during its use in organic synthesis?
Answer:
- Oxidative Coupling : Under aerobic conditions, boronic acids may form boroxines. Use inert atmosphere or add radical scavengers (e.g., BHT) .
- Protodeboronation : Acidic conditions (pH <5) or elevated temperatures promote loss of the boronic acid group. Optimize reaction pH (6–8) .
Advanced: How to perform kinetic studies on its reactivity in cross-coupling reactions?
Answer:
- Stopped-Flow NMR : Monitor real-time reaction progress (e.g., disappearance of boronic acid peaks).
- Rate Law Determination : Vary concentrations of boronic acid, aryl halide, and base to derive rate constants ().
- Activation Energy : Perform reactions at 25°C, 40°C, and 60°C; use Arrhenius plot to calculate .
Basic: How to address solubility challenges in aqueous and organic media?
Answer:
- Aqueous Solubility : Use co-solvents (e.g., DMSO:water 1:4) or buffer at pH 8–9 where boronic acid is deprotonated.
- Organic Solubility : Dissolve in THF, DMF, or dichloromethane. Avoid alcohols (risk of esterification) .
Advanced: What mechanistic insights explain its enzyme inhibition via diol binding?
Answer:
- Reversible Covalent Binding : The boronic acid forms a tetrahedral adduct with serine or threonine residues in enzyme active sites.
- Kinetic Analysis : Use progress curves (Michaelis-Menten plots) to determine and inhibition mode (competitive/uncompetitive).
- Structural Studies : X-ray crystallography or cryo-EM reveals binding geometry (e.g., distance between boron and catalytic residues) .
Advanced: How does the 2-cyanobenzylthio substituent influence properties compared to analogs?
Answer:
Comparative Analysis (based on ):
| Analog | Key Features | Impact on Properties |
|---|---|---|
| 4-Methoxyphenylboronic acid | Methoxy group enhances electron density | Higher reactivity in Suzuki couplings |
| 4-(Methylthio)phenylboronic acid | Simpler thioether | Lower steric hindrance, faster kinetics |
| This compound | Cyanide group increases electrophilicity | Enhanced binding to electron-deficient diols |
Unique Advantage : The 2-cyanobenzyl group improves selectivity for glycoproteins with hydrophobic binding pockets .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
